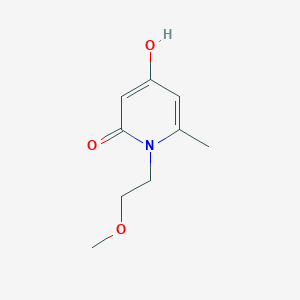

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7-5-8(11)6-9(12)10(7)3-4-13-2/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVRIWBAXGSAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one typically involves the hydroxymethylation of a pyridine derivative. One common method involves the reaction of formaldehyde with active C-H and N-H bonds in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups to the pyridine ring .

Scientific Research Applications

Recent studies suggest that 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one exhibits significant biological activity, particularly in relation to the Sirtuin family of proteins. Sirtuins are known to play critical roles in cellular regulation, metabolism, and aging.

Sirtuin Activation

Preliminary research indicates that this compound can enhance the deacetylation activity of Sirtuin 6 (Sirt6). In vitro assays have demonstrated that it significantly increases Sirt6 activity, which may have implications for therapeutic strategies targeting metabolic disorders and age-related diseases.

Medicinal Chemistry Applications

The unique structural features of this compound allow for the exploration of its derivatives and analogs. The presence of both hydroxyl and methoxy groups provides opportunities for modifications that could lead to novel therapeutic agents.

Potential Therapeutic Uses

- Metabolic Disorders : Due to its ability to activate Sirt6, there is potential for this compound to be developed as a treatment for conditions related to metabolism.

- Aging-Related Diseases : The modulation of Sirtuins has been linked to processes involved in aging; thus, this compound may contribute to therapies aimed at age-related health issues.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for achieving high yields and purity of the final product .

Case Studies on Derivatives

Research has explored various derivatives of this compound, focusing on their biological activities:

| Derivative | Biological Activity | Notes |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)pyridine | Potential anti-cancer properties | Lacks hydroxyl group; focuses on piperazine interaction |

| 6-Methylpyridin-2(1H)-one | Simplified structure | Lacks methoxyethyl side chain |

| 4-Hydroxyquinoline | Anti-cancer properties | Different aromatic system |

These derivatives illustrate how modifications can alter pharmacological profiles and enhance biological activities.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1-position substituent significantly influences the compound’s properties. Below is a comparison with key analogs:

Key Observations:

- Electronic Effects: The 2-methoxyethyl group in the target compound donates electron density via the methoxy oxygen, stabilizing the pyridinone ring. This contrasts with electron-withdrawing groups (e.g., halogenated benzyls in ).

- Solubility : Linear ethers (e.g., 2-methoxyethyl) improve water solubility compared to aromatic substituents (e.g., benzyl or 4-methoxybenzyl) .

- Synthesis Yields : Yields for analogs vary widely (22–51%), influenced by substituent complexity. The target compound’s synthesis would likely require optimized coupling conditions for the 2-methoxyethyl group.

Spectroscopic and Analytical Data

- NMR Trends: Pyridinones with aliphatic substituents (e.g., 5g in ) show upfield-shifted methyl protons (δ 2.32 ppm) compared to aromatic analogs (δ 2.38–2.48 ppm for 4e ).

- HRMS : Analogs with cyclic ethers (e.g., 5g ) exhibit precise mass matches (Δ < 0.0001 Da), underscoring synthetic accuracy.

Biological Activity

4-Hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, also known by its CAS number 690642-41-2, is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The compound is synthesized primarily through hydroxymethylation of pyridine derivatives. A common method involves the reaction of formaldehyde with active C-H and N-H bonds in the presence of catalysts. The resulting product can undergo various chemical reactions including oxidation, reduction, and substitution, leading to a variety of derivatives that might exhibit different biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The hydroxy and methoxyethyl groups are critical for its binding affinity, influencing how the compound interacts with enzymes and receptors. This interaction can lead to various physiological effects, including:

- Antimicrobial Activity : Research indicates that similar pyridine derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively .

- Antioxidant Properties : The presence of hydroxyl groups in the structure often correlates with antioxidant activities, which scavenge free radicals and reduce oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that they exhibited minimum inhibitory concentrations (MIC) as low as 1024 µg/ml against S. aureus, suggesting that this compound may have similar efficacy due to structural similarities .

- Cell Proliferation Inhibition : In vitro studies on pyridine derivatives have shown that they can significantly inhibit cell proliferation in various cancer cell lines, including epidermoid carcinoma cells. This suggests potential applications in cancer therapy .

Pharmacological Applications

The compound is being explored for various pharmacological applications:

- Drug Development : As a lead compound, it shows promise for developing new antibacterial agents due to its structural features that allow for modifications leading to enhanced activity.

- Therapeutic Potential : Preliminary findings indicate potential therapeutic roles in treating bacterial infections and possibly other diseases influenced by oxidative stress.

Data Summary

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 690642-41-2 |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.25 g/mol |

| Synthesis Method | Hydroxymethylation |

| Biological Activities | Antimicrobial, Antioxidant |

Q & A

Q. Table 1. Key Reaction Conditions for Pyridinone Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 2-Methoxyethyl bromide, NaH, DMF, 80°C, 12h | 65–75 | |

| Purification | Recrystallization (EtOH/H₂O) | 90–95 | |

| Spectroscopic Analysis | ¹H NMR (400 MHz, DMSO-d₆) | - |

Q. Table 2. Biological Evaluation Parameters

| Assay | Model/Protocol | Outcome Metrics | Reference |

|---|---|---|---|

| Acute Toxicity | CD-1 mice, OECD Guideline 423 | LD₅₀ determination | |

| Analgesic Activity | Sprague-Dawley rats, thermal plate test | Latency to pain response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.